molecular formula C28H57N3O8S B12700103 Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate CAS No. 94159-68-9

Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate

Cat. No.: B12700103
CAS No.: 94159-68-9
M. Wt: 595.8 g/mol
InChI Key: JPZAHCNEFAGBBS-PQBRBDCOSA-N
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Description

Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate is a complex organic compound with the molecular formula C28H57N3O8S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate involves multiple stepsThe reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in cellular signaling and membrane interactions.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways and affect cellular processes through its amphiphilic nature, allowing it to integrate into lipid membranes and alter their properties .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium dodecyl sulfate
  • Ammonium lauryl sulfate
  • Ammonium oleate

Uniqueness

Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate is unique due to its specific structural features, which confer distinct physicochemical properties. Its combination of ammonium and isopropylammonium groups, along with the oleoylamino moiety, provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

CAS No.

94159-68-9

Molecular Formula

C28H57N3O8S

Molecular Weight

595.8 g/mol

IUPAC Name

azanium;4-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-yloxy]-4-oxo-3-sulfonatobutanoate;propan-2-ylazanium

InChI

InChI=1S/C25H45NO8S.C3H9N.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-25(30)22(19-24(28)29)35(31,32)33;1-3(2)4;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,28,29)(H,31,32,33);3H,4H2,1-2H3;1H3/b11-10-;;

InChI Key

JPZAHCNEFAGBBS-PQBRBDCOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].CC(C)[NH3+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].CC(C)[NH3+].[NH4+]

Origin of Product

United States

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